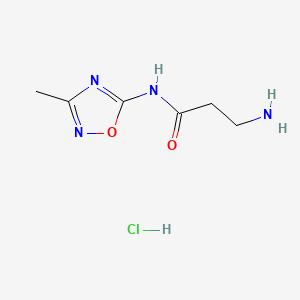
5-azido-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-azido-1,3-dioxaindane: is an organic compound characterized by the presence of an azido group attached to a dioxaindane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-1,3-dioxaindane typically involves the introduction of the azido group into a pre-existing dioxaindane structure. One common method involves the reaction of a suitable precursor with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is often facilitated by the use of triphenylphosphine and iodine, which help in the activation of the precursor .
Industrial Production Methods: While specific industrial production methods for 5-azido-1,3-dioxaindane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions: 5-azido-1,3-dioxaindane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry: 5-azido-1,3-dioxaindane is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .
Biology and Medicine: The azido group in 5-azido-1,3-dioxaindane allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-azido-1,3-dioxaindane primarily involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules. This is achieved through cycloaddition reactions with alkyne-functionalized probes, forming stable triazole linkages .
Comparison with Similar Compounds
5-azido-1,3-dioxane: Similar structure but with different reactivity due to the absence of the indane moiety.
5-azido-1,3-dioxolane: Another related compound with a smaller ring structure.
Azidothymidine (AZT): A nucleoside analog with an azido group, used as an antiretroviral drug.
Uniqueness: 5-azido-1,3-dioxaindane is unique due to its specific structural features, which combine the reactivity of the azido group with the stability and versatility of the dioxaindane framework. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
5-azido-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDBAYUGTXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)



![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)


![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)




![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
